2,5-Dimethoxy-4-iodophenethylamine Hydrochloride 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride A series of 2,5-phenethylamines, collectively referred to as 2Cs, have psychoactive effects; many are scheduled as illegal substances. 2C-I (hydrochloride) is described formally as 2,5-dimethoxy-4-iodophenethylamine. 2C-I (hydrochloride) is described formally as 2,5-dimethoxy-4-iodophenethylamine. Like other 2Cs, 2C-I (hydrochloride) is a monoamine oxidase inhibitor, blocking the breakdown of serotonin and norepinephrine (IC50 values of 79 and 37 μM, respectively), but not dopamine. Its metabolism has been described. This product is intended for forensic applications.
A series of 2,5-phenethylamines, collectively referred to as 2Cs, have psychoactive effects; many are scheduled as illegal substances. 2C-I (hydrochloride) is described formally as 2,5-dimethoxy-4-iodophenethylamine. Like other 2Cs, 2C-I (hydrochloride) is a monoamine oxidase inhibitor, blocking the breakdown of serotonin and norepinephrine (IC50 values of 79 and 37 μM, respectively), but not dopamine. Its metabolism has been described. This product is intended for forensic applications.
Brand Name: Vulcanchem
CAS No.: 64584-32-3
VCID: VC0027162
InChI: InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1CCN)OC)I.Cl
Molecular Formula: C10H15ClINO2
Molecular Weight: 343.589

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride

CAS No.: 64584-32-3

Cat. No.: VC0027162

Molecular Formula: C10H15ClINO2

Molecular Weight: 343.589

* For research use only. Not for human or veterinary use.

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride - 64584-32-3

Specification

CAS No. 64584-32-3
Molecular Formula C10H15ClINO2
Molecular Weight 343.589
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Standard InChI Key OTUXWIRPEPMONF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CCN)OC)I.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Properties

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride belongs to the phenethylamine class of compounds, specifically the 2C family characterized by their 2,5-dimethoxy substitution pattern. The compound features a phenethylamine backbone with two methoxy groups at positions 2 and 5 on the aromatic ring, an iodine substituent at position 4, and exists as a hydrochloride salt.

Chemical Structure and Identifiers

The molecular structure of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride is defined by its specific substitution pattern that gives rise to its unique pharmacological profile. The compound is officially recognized through various chemical identification systems:

PropertyValue
IUPAC Name2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
CAS Number64584-32-3
Molecular FormulaC10H15ClINO2
Molecular Weight343.59 g/mol
InChI KeyOTUXWIRPEPMONF-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=C(C=C1CCN)OC)I.Cl

The free base form of this compound (without the hydrochloride) has a molecular weight of 307.13 g/mol and is occasionally referenced in research literature . The compound contains a primary amine group that readily forms salts with acids, with the hydrochloride being the most common salt form encountered in research and forensic contexts.

Physical Properties

The physical characteristics of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride influence its handling, analysis, and biological activity. While complete solubility data is limited in the provided sources, related compounds in this class typically show moderate solubility in polar organic solvents like methanol and limited solubility in water, with the hydrochloride salt exhibiting improved aqueous solubility compared to the free base.

This compound is classified as having irritant properties according to European regulatory guidelines, with potential for skin and eye irritation. It is categorized as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3) .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride has been approached through various methodologies, particularly for research applications. One documented synthetic approach utilizes 3-iodophenylacetonitrile as a starting material, which is reduced to the corresponding primary amine using borane. This intermediate is then Boc-protected and subsequently converted through additional steps to yield the target compound .

For laboratory-scale preparation, researchers have reported a method involving the treatment of iodophenethylamine hydrochloride with Boc2O (di-tert-butyl dicarbonate) and NaHCO3 in methanol under ultrasound conditions. This approach provides a protected intermediate that can be further manipulated to yield the final product .

Radiolabeled Synthesis

For specialized research applications requiring radiolabeled versions, more complex synthetic routes have been developed. Researchers have reported the synthesis of tritium-labeled analogs using O,O-dimethylation reactions with tritiated iodomethane. For example, N-(2-[³H-OCH₃]-benzyl)-2-[³H-OCH₃]-5-methoxy-4-iodophenyl)ethylamine has been synthesized as a high-affinity radioligand for studying serotonin receptors .

The preparation of this radioligand involved treating a diphenolic precursor with carrier-free tritiated iodomethane in the presence of potassium carbonate, followed by deprotection steps and purification by HPLC. This approach yielded a product with radiochemical purity of 99% and specific activity of 164 Ci/mmol, making it suitable for receptor binding studies .

Pharmacological Profile

Receptor Binding and Activity

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride exhibits remarkable pharmacological activity primarily through its interactions with serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, with significant affinity also reported for 5-HT2C receptors . This serotonergic activity forms the basis for its psychoactive effects.

Binding studies have demonstrated that 2,5-Dimethoxy-4-iodophenethylamine has high affinity for the 5-HT2A receptor with a Ki value of 0.73 nM . This affinity is significantly higher than many classical serotonergic compounds but less potent than its derivative N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), which exhibits a Ki value of 0.044 nM at the same receptor . The exceptional potency of these compounds has made them valuable tools in neuropsychopharmacological research.

Enzyme Inhibition

Beyond receptor interactions, research has shown that 2,5-Dimethoxy-4-iodophenethylamine demonstrates inhibitory activity at monoamine oxidase enzymes, which are responsible for the breakdown of monoamine neurotransmitters. The compound exhibits differential effects on the two primary isoforms of this enzyme:

EnzymeIC50 Value (μM)
MAO-A125 (1.2)
MAO-B55 (1.3)

Mechanism of Action

The primary mechanism of action for 2,5-Dimethoxy-4-iodophenethylamine involves agonist activity at serotonin receptors, particularly the 5-HT2A receptor subtype. Upon binding to these receptors, the compound alters neurotransmitter release patterns and signaling cascades, leading to significant effects on mood, perception, and cognition.

The compound's structure allows it to effectively cross the blood-brain barrier due to its lipophilic properties, enabling it to reach central serotonin receptors and exert its psychoactive effects . Once bound to 5-HT2A receptors, it triggers a series of intracellular signaling events that modulate neuronal activity across multiple brain regions.

Biological Effects and Toxicology

Neurological Effects

The primary neurological effects of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride stem from its potent serotonergic activity. When ingested, the compound can produce profound alterations in perception, cognition, and mood. These effects are characteristic of serotonergic hallucinogens and reflect the compound's action on 5-HT2A receptors in critical brain regions.

The temporal profile of these effects has been reported to include an onset within approximately 30 minutes of consumption, with effects potentially persisting for more than 24 hours . This extended duration of action distinguishes it from some other psychoactive substances and has implications for both research applications and clinical management of cases involving exposure.

Documented Adverse Effects

Clinical case reports have documented serious adverse effects following exposure to 2,5-Dimethoxy-4-iodophenethylamine. A notable case involved a 19-year-old man who developed recurrent seizures, serotonin syndrome, and prolonged respiratory failure after consuming the compound. The patient presented with altered mental status, increased muscle tone in the lower extremities, clonus, hypertension, tachycardia, and fever—a constellation of symptoms meeting diagnostic criteria for serotonin syndrome .

The effects in this case persisted for more than 96 hours post-ingestion, highlighting the compound's potentially prolonged biological activity. This case represented one of the first documented instances of serotonin syndrome following 2,5-Dimethoxy-4-iodophenethylamine ingestion in the United States, underscoring the serious toxicological concerns associated with this substance .

Toxicological Concerns

The toxicological profile of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride includes multiple physiological and neurological effects that represent significant medical concerns:

  • Serotonin syndrome: Characterized by hyperthermia, autonomic instability, and neuromuscular abnormalities

  • Seizures: Both isolated and recurrent seizure activity has been reported

  • Cardiovascular effects: Hypertension and tachycardia are commonly observed

  • Respiratory depression: Potentially requiring mechanical ventilation

  • Persistent neurological effects: Including altered mental status and memory impairment

The compound's ability to induce serotonin syndrome is particularly concerning, as this condition can be life-threatening without appropriate medical intervention. The syndrome results from excessive serotonergic activity and requires prompt recognition and treatment .

Research Applications

Neuropharmacological Research Tools

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride has proven valuable in neuropharmacological research, particularly for investigating serotonergic systems. Its high affinity and selectivity for 5-HT2A receptors make it useful for studying the role of these receptors in various neurological processes and psychiatric conditions.

The compound has been employed in structure-activity relationship studies to understand the molecular determinants of serotonin receptor binding and activation. Such research has contributed to the development of related compounds with modified properties, including N-benzyl derivatives that show significantly enhanced receptor affinity .

Radioligand Development

Derivatives of 2,5-Dimethoxy-4-iodophenethylamine have been developed as radioligands for research applications. Tritium-labeled analogs have been synthesized for receptor binding studies, providing valuable tools for investigating receptor distribution, density, and binding characteristics in various experimental systems.

One such radioligand, N-(2-[³H-OCH₃]-benzyl)-2-[³H-OCH₃]-5-methoxy-4-iodophenyl)ethylamine, demonstrated approximately 20-fold higher affinity than [³H]ketanserin, a traditionally used radioligand. This enhanced affinity makes it particularly useful for labeling human 5-HT2A receptors in various experimental systems .

Comparative Pharmacology

The well-characterized pharmacological profile of 2,5-Dimethoxy-4-iodophenethylamine has made it useful as a reference compound in comparative studies with related substances. Its structural relationship to other phenethylamines and amphetamines, such as 2,5-Dimethoxy-4-iodoamphetamine (DOI) and 2,5-Dimethoxy-4-methylamphetamine (DOM), provides opportunities for investigating structure-activity relationships within these chemical families .

Such comparative studies have yielded insights into the structural requirements for serotonin receptor binding and activation, contributing to the broader understanding of serotonergic pharmacology and potentially informing the development of novel compounds with therapeutic potential.

Legal Status and Regulatory Considerations

International Control Status

2,5-Dimethoxy-4-iodophenethylamine is subject to legal restrictions in many jurisdictions worldwide due to its psychoactive properties and potential for abuse. In the United States, it is classified as a Schedule I controlled substance under the Controlled Substances Act. Substances in this schedule are defined as having a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision .

The regulatory status varies internationally, with similar restrictions in place across many countries. Researchers working with this compound must adhere to strict protocols and obtain appropriate permissions, licenses, and institutional approvals according to local regulations.

Research Requirements

Scientific research involving 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride typically requires:

  • Appropriate institutional approvals

  • Specific licenses for handling controlled substances

  • Secure storage facilities

  • Detailed record-keeping of acquisition, use, and disposal

  • Compliance with national and international regulations governing research with controlled substances

These requirements reflect the need to balance the valuable research applications of this compound with appropriate safeguards to prevent misuse or diversion.

Analytical Methods

Identification and Quantification

Several analytical methods have been developed for the identification and quantification of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride in various matrices. These techniques are essential for both research applications and forensic analysis.

High-performance liquid chromatography/time of flight mass-spectrometry (LC/TOF-MS) has been successfully employed to confirm the presence of this compound in biological samples. This approach provides high sensitivity and specificity, allowing for confident identification even in complex matrices .

Gas chromatography–mass spectrometry (GC-MS) represents another commonly used technique for the detection of 2,5-Dimethoxy-4-iodophenethylamine and related compounds. This method is particularly valuable for distinguishing between structural analogs that may have similar pharmacological profiles but different legal statuses .

Reference Standards

For accurate identification and quantification, certified reference standards of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride are essential. These standards are used in analytical chemistry to validate methods and ensure accurate results in both research and forensic contexts. The availability of such standards is critical for reliable analytical work with this compound .

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